molecular formula C13H12N2S B083637 N'-Phenylbenzothiohydrazide CAS No. 13437-75-7

N'-Phenylbenzothiohydrazide

Cat. No. B083637
CAS RN: 13437-75-7
M. Wt: 228.31 g/mol
InChI Key: AWAWNMNDLBQMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylbenzothiohydrazide (PBTH) is a chemical compound that has been widely used in scientific research due to its unique properties. PBTH is a thiosemicarbazide derivative that is commonly used as an analytical reagent for the detection of various metal ions. PBTH has also been used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

N'-Phenylbenzothiohydrazide forms complexes with metal ions through the sulfur and nitrogen atoms in the thiosemicarbazide moiety. The formation of these complexes is pH dependent and can be affected by the presence of other ligands. The complex formation can be detected by changes in the UV-Vis absorption spectra or colorimetric changes.

Biochemical And Physiological Effects

N'-Phenylbenzothiohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-Phenylbenzothiohydrazide has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of action of N'-Phenylbenzothiohydrazide on these processes is not fully understood.

Advantages And Limitations For Lab Experiments

N'-Phenylbenzothiohydrazide is a relatively inexpensive reagent that is readily available. N'-Phenylbenzothiohydrazide is also stable under normal laboratory conditions and can be stored for long periods of time. However, N'-Phenylbenzothiohydrazide is insoluble in water, which can limit its use in aqueous solutions. N'-Phenylbenzothiohydrazide can also form complexes with other ligands, which can interfere with the detection of metal ions.

Future Directions

There are several future directions for the use of N'-Phenylbenzothiohydrazide in scientific research. One area of interest is the use of N'-Phenylbenzothiohydrazide as a fluorescent probe for the detection of metal ions. Another area of interest is the development of N'-Phenylbenzothiohydrazide-based sensors for the detection of metal ions in environmental samples. N'-Phenylbenzothiohydrazide can also be used as a starting material for the synthesis of other organic compounds with potential biological activity. Finally, further studies are needed to fully understand the mechanism of action of N'-Phenylbenzothiohydrazide on antioxidant and anti-inflammatory processes and cancer cell growth inhibition.
In conclusion, N'-Phenylbenzothiohydrazide is a versatile compound that has been widely used in scientific research. N'-Phenylbenzothiohydrazide has unique properties that make it useful as an analytical reagent, starting material for organic synthesis, and potential therapeutic agent. Further research is needed to fully understand the potential applications of N'-Phenylbenzothiohydrazide in various fields of science.

Synthesis Methods

N'-Phenylbenzothiohydrazide can be synthesized by the reaction of phenylhydrazine with benzothioamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

N'-Phenylbenzothiohydrazide has been used as an analytical reagent for the detection of various metal ions such as silver, copper, and mercury. N'-Phenylbenzothiohydrazide forms complexes with these metal ions, which can be detected by spectrophotometric or colorimetric methods. N'-Phenylbenzothiohydrazide has also been used as a starting material for the synthesis of other organic compounds such as thiosemicarbazones and thiazoles.

properties

CAS RN

13437-75-7

Product Name

N'-Phenylbenzothiohydrazide

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

N'-phenylbenzenecarbothiohydrazide

InChI

InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)

InChI Key

AWAWNMNDLBQMDV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S

SMILES

C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S

Origin of Product

United States

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